molecular formula C4H10O2 B147102 (2S,3S)-butane-2,3-diol CAS No. 19132-06-0

(2S,3S)-butane-2,3-diol

Cat. No.: B147102
CAS No.: 19132-06-0
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-IMJSIDKUSA-N
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Description

(2S,3S)-Butane-2,3-diol is a chiral organic compound with the molecular formula C4H10O2. It is one of the stereoisomers of butane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2S,3S)-Butane-2,3-diol plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the synthesis of riboflavin, a type of vitamin B2 . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the growth of cells in the maize root cortex .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been implicated in the addition of bromine to (E)-2-butene, a chemical reaction that results in the formation of (2S,3S)-2,3-dibromobutane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, it has been observed that the effects of this compound on the pain sensitivity of hyperalgesic animals induced with carrageenan pretreatment reduced by 39.5% after an oral administration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, it has been shown that the anticonvulsant effects of this compound and its stereoisomers are more potent than valproic acid, a commonly used anticonvulsant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to be involved in the biosynthesis of 2,3-butanediol, a valuable commodity chemical with various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3S)-Butane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-butanedione using a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus . This method provides the enantiopure diol in a yield of approximately 40%.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli expressing 2,3-butanediol dehydrogenase can convert diacetyl to this compound with high efficiency . The process is optimized by cofactor regeneration using enzymes like glucose dehydrogenase and formate dehydrogenase to enhance yield and productivity.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-Butane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,3-butanedione

    Reduction: Butane

    Substitution: 2,3-dibromobutane

Scientific Research Applications

(2S,3S)-Butane-2,3-diol has numerous applications in scientific research:

Comparison with Similar Compounds

    (2R,3R)-Butane-2,3-diol: Another stereoisomer with similar chemical properties but different spatial arrangement.

    Meso-Butane-2,3-diol: A non-chiral isomer with different physical and chemical properties.

Uniqueness: (2S,3S)-Butane-2,3-diol is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its other stereoisomers .

Properties

IUPAC Name

(2S,3S)-butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031117
Record name (+)-2,3-Butanediol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19132-06-0
Record name (+)-2,3-Butanediol
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Record name 2,3-Butanediol, (+)-
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Record name (+)-2,3-Butanediol
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Record name (2S,3S)-Butane-2,3-diol
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Record name 2,3-BUTANEDIOL, (+)-
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Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

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The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can (2S,3S)-Butane-2,3-diol be used to create chirally modified surfaces?

A1: Yes, research suggests that alcohol-type organic molecules, like this compound, can be used to create chirally modified surfaces. Studies using scanning tunneling microscopy and density functional theory calculations have shown that this compound adsorbs on silicon surfaces, specifically Si(001), in a specific orientation, preserving its chirality during the process . This finding suggests potential applications in developing chirally selective materials.

Q2: How does the structure of this compound influence its adsorption on silicon surfaces?

A2: this compound exhibits a preference for adsorbing on the bridge site of silicon dimers on a Si(001)-2 × 1 surface . This adsorption behavior differs from alkene-type molecules, highlighting the importance of the hydroxyl groups in dictating surface interactions. Furthermore, this compound prefers to adsorb in the CH3-gauche conformation, likely due to steric considerations .

Q3: Can this compound be synthesized using microbial platforms?

A3: Yes, metabolic engineering approaches have been explored for the production of this compound. For instance, researchers have engineered Escherichia coli strains to produce this compound from glucose as a starting material . This approach involves manipulating the metabolic pathways within the bacteria to favor the synthesis of the desired stereoisomer.

Q4: What are the potential applications of this compound in biocompatible chemistry?

A4: this compound can be produced via biocompatible chemistry by linking metabolic pathways. One study demonstrated the successful conversion of Lactococcus lactis into a platform for (S,S)-2,3-butanediol production with impressive titer and yield . This highlights the potential of combining metabolic engineering with biocompatible chemistry to produce valuable chemicals like this compound.

Q5: Can enantiopure this compound derivatives be used as chiral ligands?

A5: Yes, derivatives of enantiopure this compound, specifically those incorporating diamidophosphite moieties, have shown promise as chiral ligands in metal complexes . These complexes have been investigated for their catalytic activity in asymmetric allylic alkylation and amination reactions. The absolute configuration of the this compound-derived bridging fragment in these ligands influences the enantioselectivity of the catalytic reactions.

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